molecular formula C7H6ClNOS B1397872 4-Cyclopropyl-thiazole-2-carbonyl chloride CAS No. 1180496-28-9

4-Cyclopropyl-thiazole-2-carbonyl chloride

Cat. No. B1397872
Key on ui cas rn: 1180496-28-9
M. Wt: 187.65 g/mol
InChI Key: PTCMPZCXGSCXLO-UHFFFAOYSA-N
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Patent
US08377962B2

Procedure details

Compound 267a was synthesized from compound 266a (3 g, 1 eq.) as a brown solid in quantitative yield, following the procedure as described for compound 214. MS (ESI, EI+): m/z=170 (MH+).
Name
compound 266a
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C2N=C(C([O-])=O)SC=2)CC1.[Li+].[CH:13]([C:16]1[N:17]=[C:18]([C:21]([Cl:23])=[O:22])[S:19][CH:20]=1)([CH3:15])[CH3:14]>>[CH:13]1([C:16]2[N:17]=[C:18]([C:21]([Cl:23])=[O:22])[S:19][CH:20]=2)[CH2:15][CH2:14]1 |f:0.1|

Inputs

Step One
Name
compound 266a
Quantity
3 g
Type
reactant
Smiles
C1(CC1)C=1N=C(SC1)C(=O)[O-].[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1N=C(SC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1N=C(SC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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